![molecular formula C23H30N6O5 B2485001 7-(3,3-dimethyl-2-oxobutyl)-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 887197-31-1](/img/structure/B2485001.png)
7-(3,3-dimethyl-2-oxobutyl)-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related purine derivatives often involves multi-step chemical processes that introduce specific functional groups to the purine core. For example, Chłoń-Rzepa et al. (2004) described the synthesis of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, demonstrating the complexity involved in attaching diverse substituents to the purine scaffold to enhance biological activity (Chłoń-Rzepa et al., 2004).
Molecular Structure Analysis
The molecular structure of purine derivatives, including this compound, is characterized by the presence of a purine core modified with various substituents that influence the molecule's overall geometry and electronic properties. Karczmarzyk et al. (1995) explored the structural details of a similar compound, providing insights into how substituents like benzylamine and piperazine rings influence the purine system's geometry and interactions (Karczmarzyk et al., 1995).
Chemical Reactions and Properties
The reactivity of purine derivatives, including this compound, can vary significantly depending on the nature and position of the substituents. The presence of functional groups like furan-2-carbonyl and piperazine can introduce specific reactivity patterns, such as susceptibility to nucleophilic attacks or participation in hydrogen bonding. Research on similar compounds provides a foundation for understanding the types of chemical reactions these molecules can undergo and their resulting properties (Renjith et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their formulation and application in potential pharmacological settings. Studies on related molecules reveal how different substituents affect these physical properties, which is essential for understanding how the compound might behave under various conditions (Weatherhead-Kloster et al., 2005).
Wissenschaftliche Forschungsanwendungen
Receptor Affinity and Pharmacological Evaluation
The research into derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including compounds with modifications at the 7 or 8 positions, has demonstrated their potential as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), indicating possible psychotropic activity. These compounds, through chemical diversification, aim to explore antidepressant and anxiolytic properties by engaging with specific serotonin receptors, suggesting their relevance in developing therapies for mood disorders (Chłoń-Rzepa et al., 2013).
Synthesis and Biological Activity
Research has also been conducted on the synthesis of xanthene derivatives, including 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives for antiasthmatic activity. This approach highlights the utility of such compounds in developing vasodilators and phosphodiesterase 3 inhibitors, contributing to the search for novel anti-asthmatic agents (Bhatia et al., 2016).
Chemical Structure and Interaction
Studies on the structural aspects of related purine derivatives reveal intricate details about their geometry, conformation, and hydrogen bonding, essential for understanding their biological interactions. For instance, the investigation into 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline provides insights into the molecular structure that could inform the design of compounds with optimized pharmacological properties (Karczmarzyk et al., 1995).
Eigenschaften
IUPAC Name |
7-(3,3-dimethyl-2-oxobutyl)-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O5/c1-23(2,3)16(30)13-29-17(24-19-18(29)21(32)26(5)22(33)25(19)4)14-27-8-10-28(11-9-27)20(31)15-7-6-12-34-15/h6-7,12H,8-11,13-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTLFECAACZUOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.